Pyrazinoic Acid-d3 Ethyl Ester chemical structure and properties
Executive Summary & Chemical Identity Pyrazinoic Acid-d3 Ethyl Ester is a specialized stable isotope-labeled compound primarily utilized in two high-value scientific domains: quantitative bioanalysis (as an Internal Stan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
Pyrazinoic Acid-d3 Ethyl Ester is a specialized stable isotope-labeled compound primarily utilized in two high-value scientific domains: quantitative bioanalysis (as an Internal Standard for LC-MS/MS) and tuberculosis (TB) drug development (as a tracer for lipophilic prodrugs).
It represents the ethyl ester derivative of Pyrazinoic Acid (POA), the active metabolite of the first-line TB drug Pyrazinamide (PZA).[1] The "d3" designation typically indicates deuterium labeling on the pyrazine ring, rendering the molecule chemically identical to the analyte of interest but distinguishable by mass spectrometry.
Physicochemical Profile[1][2][3][4][5][6]
Property
Data
Notes
Chemical Name
Ethyl 3,5,6-trideuteriopyrazine-2-carboxylate
Assumes Ring-d3 labeling
Molecular Formula
Molecular Weight
~155.17 g/mol
Unlabeled analog: 152.15 g/mol
Parent Acid
Pyrazinoic Acid-d3 ()
Active TB metabolite
LogP (Octanol/Water)
~0.44 (Ester)
Significantly more lipophilic than POA (LogP -0.[2][3][4][5]7)
Solubility
Soluble in MeOH, ACN, DMSO
Low water solubility compared to parent acid
Appearance
Colorless to pale yellow liquid
Or low-melting solid
Synthesis & Structural Integrity
To ensure analytical reliability, the synthesis of Pyrazinoic Acid-d3 Ethyl Ester must preserve the isotopic label. The most robust pathway involves the esterification of ring-labeled Pyrazinoic Acid-d3.
Synthetic Pathway (Protocol Logic)
Precursor Sourcing: Start with Pyrazinamide-d3 (CAS 1432059-16-9) or Pyrazinoic Acid-d3 (CAS 1794791-32-4).
Hydrolysis (if starting from Amide): Acidic hydrolysis converts the amide to the acid without exchanging the ring deuteriums.
, extraction into Dichloromethane (DCM), and vacuum distillation.
Critical Control Point: Avoid basic conditions for extended periods during workup. While the C-D bonds on the pyrazine ring are generally stable, extreme pH can induce degradation of the ester moiety.
Figure 1: Synthetic route from Pyrazinamide-d3 to the Ethyl Ester derivative, preserving the isotopic signature.
Applications in Bioanalysis (LC-MS/MS)
The primary utility of Pyrazinoic Acid-d3 Ethyl Ester is as an Internal Standard (IS) for the quantification of Pyrazinoic Acid (POA) in human plasma.
The Challenge: POA is highly polar and elutes poorly on standard C18 columns (often in the void volume), leading to significant ion suppression.
The Solution: Derivatization. Converting POA (analyte) to Ethyl Pyrazinoate (derivative) increases retention and sensitivity. The d3-Ester is spiked before extraction to account for derivatization efficiency and matrix effects.
Validated Experimental Protocol
Objective: Quantify POA in plasma using d3-Ethyl Ester IS.
Sample Preparation:
Aliquot
patient plasma.
IS Spike: Add
of Pyrazinoic Acid-d3 (Wait! See logic below).
Correction: If the method involves in-situ derivatization, you spike the d3-Acid. If the method extracts the Ester prodrug, you spike the d3-Ester.
Scenario A (Quantifying POA via Derivatization): Spike POA-d3
Derivatize both Analyze Ester vs d3-Ester.
Scenario B (Direct Quant of Ester Prodrug): Spike d3-Ester directly.
Protocol for Scenario B (Direct Analysis of Ester Prodrugs):
Extraction:
Add
Pyrazinoic Acid-d3 Ethyl Ester (IS working solution).
Protein Precipitation: Add
cold Acetonitrile. Vortex 1 min.
Centrifuge: 10,000 x g for 5 mins.
LC Conditions:
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH),
mm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Methanol.
Gradient: 5% B to 95% B over 3 mins. (The ester retains well; POA would not).
MS/MS Parameters (MRM Mode):
Analyte (Ethyl Pyrazinoate):
153.1 81.0 (Loss of ethoxy + CO).
IS (d3-Ethyl Pyrazinoate):
156.1 84.0.
Note: The mass shift of +3 confirms the d3 label is on the ring (retained in the fragment).
Therapeutic Context: The "Resistance Breaker"
Research indicates that Pyrazinoic Acid Esters (PAEs) may act as effective prodrugs against PZA-resistant M. tuberculosis.
Mechanism: PZA requires the bacterial enzyme PncA (Pyrazinamidase) to convert to the active POA.[1][6][7][8] PZA resistance is usually caused by PncA mutations.[8]
The Ester Advantage: Esters of POA are lipophilic and can passively diffuse into the bacteria. Once inside, they are hydrolyzed by non-specific esterases (independent of PncA), releasing the active POA payload and bypassing the resistance mechanism.
Role of d3-Ester: It is used in intracellular uptake assays to track how fast the ester enters the macrophage/bacterium and how quickly it is hydrolyzed to POA-d3.
Figure 2: Mechanism of Action showing how POA Esters (tracked by the d3-variant) bypass PncA-mediated resistance.
References
Pires, D., et al. (2015). "Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis."[5] Antimicrobial Agents and Chemotherapy, 59(12), 7693–7699.
Sanyal, M., et al. (2016). "An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma."[9] Journal of Chromatography B, 1022, 27-33.
Zhang, Y., et al. (2013). "Mechanisms of Pyrazinamide Action and Resistance." Microbiology Spectrum, 2(4).
Simson Pharma. "Pyrazinamide-d3 Chemical Data." (Reference for d3-precursor structure).
Pyrazinoic Acid-d3 Ethyl Ester CAS number and molecular weight
Deuterated Isotopologues in ADME Profiling and Bioanalysis Executive Summary & Scientific Context Pyrazinoic Acid-d3 Ethyl Ester is a stable isotope-labeled derivative of Ethyl Pyrazinoate. In the context of pharmaceutic...
Author: BenchChem Technical Support Team. Date: February 2026
Deuterated Isotopologues in ADME Profiling and Bioanalysis
Executive Summary & Scientific Context
Pyrazinoic Acid-d3 Ethyl Ester is a stable isotope-labeled derivative of Ethyl Pyrazinoate. In the context of pharmaceutical development, it serves primarily as a surrogate internal standard (IS) for the quantification of Pyrazinamide (PZA) and its active metabolite, Pyrazinoic Acid (POA) , using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Pyrazinamide is a cornerstone first-line drug for Tuberculosis (TB). Its pharmacokinetic (PK) variability requires precise therapeutic drug monitoring (TDM). The ethyl ester form of pyrazinoic acid is often investigated as a prodrug to enhance lipophilicity and mycobacterial penetration compared to the free acid. The deuterated isotopologue (d3) is critical for correcting matrix effects (ion suppression/enhancement) during bioanalysis, ensuring data integrity in clinical trials.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The specific CAS number for the ester derivative "Pyrazinoic Acid-d3 Ethyl Ester" is not routinely indexed in public chemical registries (e.g., CAS Common Chemistry), as it is often a custom-synthesized analytical standard. However, its identity is rigorously defined by its parent precursors and isotopic labeling pattern.
Interpretation of Labeling:
The nomenclature "Pyrazinoic Acid-d3 Ethyl Ester" implies the deuterium label is located on the pyrazine ring (derived from Pyrazinoic Acid-d3), rather than the ethyl chain.
Table 1: Comparative Chemical Data
Property
Unlabeled Reference (Ethyl Pyrazinoate)
Deuterated Target (Ring-d3)
CAS Number
6924-68-1
Not Assigned (See Precursor CAS below)
Precursor CAS
98-97-5 (Pyrazinoic Acid)
1794791-32-4 (Pyrazinoic Acid-d3)
IUPAC Name
Ethyl pyrazine-2-carboxylate
Ethyl (3,5,6-d3)pyrazine-2-carboxylate
Molecular Formula
C₇H₈N₂O₂
C₇H₅D₃N₂O₂
Molecular Weight
152.15 g/mol
155.17 g/mol
Isotopic Enrichment
Natural Abundance
≥ 98 atom % D
Solubility
DMSO, Methanol, Chloroform
DMSO, Methanol (Identical to reference)
Note on CAS: When sourcing this material, if a direct CAS is unavailable, request it as the "Ethyl ester derivative of CAS 1794791-32-4" .
Synthesis & Isotopic Integrity
To ensure high isotopic purity (>98%) and prevent "scrambling" (loss of deuterium label), the synthesis typically employs a Fischer esterification of the stable deuterated acid.
3.1 Synthesis Workflow (Graphviz)
Figure 1: Acid-catalyzed esterification pathway maintaining the integrity of the pyrazine ring deuteration.
3.2 Protocol: Micro-Scale Synthesis for Analytical Standards
Use this protocol if commercial standards are unavailable.
Reagents: Dissolve 100 mg of Pyrazinoic Acid-d3 (CAS 1794791-32-4) in 2.0 mL of anhydrous ethanol.
Catalysis: Add 50 µL of concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) dropwise at 0°C.
Reaction: Reflux at 80°C for 3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).
Work-up: Neutralize with saturated NaHCO₃. Extract into Ethyl Acetate (3x 2 mL).
Purification: Evaporate solvent under nitrogen. The residue is the ethyl ester.[1][2]
Validation: Confirm MW (155.17) via Flow Injection Analysis (FIA) Mass Spectrometry.
Analytical Application: LC-MS/MS Methodology
The primary utility of Pyrazinoic Acid-d3 Ethyl Ester is as an Internal Standard (IS). In bioanalysis, the "Deuterium Effect" typically causes the deuterated analog to elute slightly earlier than the analyte on Reverse Phase (C18) columns due to weaker hydrophobic interactions.
4.1 Mass Spectrometry Fragmentation Logic
When analyzing Pyrazinamide metabolites, the ester is often used to stabilize the carboxylic acid or improve retention.
Precursor Ion (Q1): 156.2 m/z [M+H]⁺ (Positive Mode)
Product Ion (Q3): 128.2 m/z (Loss of Ethylene, -28 Da) or 82.1 m/z (Ring fragment).
4.2 Analytical Workflow (Graphviz)
Figure 2: Bioanalytical workflow utilizing the d3-ester for quantification.
Handling & Stability Protocols
Storage:
Condition: -20°C, desiccated.
Solvent Stability: Stable in DMSO/Methanol for 6 months at -80°C. Avoid aqueous storage to prevent hydrolysis back to the acid.
Stock Solution Preparation:
Weigh 1.55 mg of Pyrazinoic Acid-d3 Ethyl Ester.
Dissolve in 10.0 mL of HPLC-grade Methanol.
Concentration: 1.0 mM (approx. 155 µg/mL).
Verification: Dilute 1:100 and inject into MS to confirm intensity vs. unlabeled standard.
References
National Institute of Standards and Technology (NIST). Pyrazinoic acid (CAS 98-97-5) Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from [Link]
CAS Common Chemistry. 2-Pyrazinecarboxylic acid, ethyl ester (CAS 6924-68-1).[1][2] American Chemical Society.[1] Retrieved from [Link][1]
Pharmaffiliates. Pyrazinecarboxylic Acid-d3 (CAS 1794791-32-4) Data Sheet.[5] Retrieved from [Link]
PubChem. 2-Pyrazinecarboxylic acid (Pyrazinoic Acid) Compound Summary. National Library of Medicine. Retrieved from [Link][6]
Fernandes, L., et al. (2014). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis.[7][8] (Context for ester synthesis). PubMed Central. Retrieved from [Link]
Navigating the Physicochemical Landscape of Pyrazinoic Acid-d3 Ethyl Ester: A Technical Guide for Researchers
An In-depth Exploration of Solubility and Stability for Drug Development Professionals Introduction: The Significance of Pyrazinoic Acid-d3 Ethyl Ester Pyrazinoic acid, the active metabolite of the first-line anti-tuberc...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Exploration of Solubility and Stability for Drug Development Professionals
Introduction: The Significance of Pyrazinoic Acid-d3 Ethyl Ester
Pyrazinoic acid, the active metabolite of the first-line anti-tuberculosis drug pyrazinamide, holds a crucial place in the treatment of Mycobacterium tuberculosis. The ethyl ester form, and its deuterated analogue, Pyrazinoic Acid-d3 Ethyl Ester, are of significant interest to the scientific community, primarily as prodrugs designed to enhance the delivery and efficacy of the parent compound. The isotopic labeling with deuterium (d3) provides a valuable tool for metabolic and pharmacokinetic studies, allowing researchers to trace the molecule's fate in vivo without altering its fundamental chemical properties.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the critical physicochemical properties of Pyrazinoic Acid-d3 Ethyl Ester: its solubility in various solvent systems and its stability under different environmental conditions. Understanding these parameters is paramount for successful formulation development, analytical method validation, and ensuring the integrity and therapeutic efficacy of this important research compound.
A Note on Deuterated vs. Non-Deuterated Forms: It is a well-established principle in medicinal chemistry that isotopic substitution of hydrogen with deuterium has a negligible effect on the compound's solubility and general stability profile. Therefore, this guide will present data for the non-deuterated form, Pyrazinoic Acid Ethyl Ester (also known as ethyl pyrazinoate or ethyl 2-pyrazinecarboxylate), as a reliable and scientifically sound proxy for Pyrazinoic Acid-d3 Ethyl Ester.
Part 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. A thorough understanding of its solubility in a range of solvents is essential for developing appropriate delivery systems, from oral formulations to parenteral solutions.
Quantitative Solubility Data
The following table summarizes the quantitative solubility of Pyrazinoic Acid Ethyl Ester in a comprehensive array of common laboratory solvents at 25°C. This data is invaluable for selecting appropriate solvents for analytical testing, purification, and formulation studies.
Solvent
Solubility (g/L)
Comments
Highly Soluble In
N-Methyl-2-pyrrolidone (NMP)
281.88
Excellent solvent for creating concentrated stock solutions.
Dimethylformamide (DMF)
248.55
High solubility, suitable for a range of applications.
Dimethyl Sulfoxide (DMSO)
245.82
A common solvent for biological assays; high solubility.
Dimethylacetamide (DMAc)
231.35
Another suitable solvent for concentrated solutions.
Freely Soluble In
Dichloromethane
179.53
A volatile solvent useful for extractions and purifications.
Formamide
136.27
A polar aprotic solvent offering good solubility.
Acetic Acid
128.15
Soluble, but the acidic nature should be considered for stability.
2-Methoxyethanol
127.01
Good solubility in this ether-alcohol solvent.
Chloroform
113.7
Similar to dichloromethane, useful for organic synthesis workup.
Formic Acid
109.93
High solubility, but potential for ester hydrolysis exists.
Transcutol
106.18
A low-volatility solvent used in pharmaceutical formulations.
1,2-Dichloroethane
104.55
A chlorinated solvent with good solubilizing power.
Soluble In
Cyclohexanone
88.56
A ketone solvent providing good solubility.
Cyclopentanone
83.46
Similar to cyclohexanone in its solvent properties.
Methanol
80.56
A common polar protic solvent.
Tetrahydrofuran (THF)
66.85
A versatile ether solvent.
2-Ethoxyethanol
64.3
An ether-alcohol with good solvent characteristics.
Chlorobenzene
61.01
A halogenated aromatic solvent.
Ethyl Formate
59.25
An ester solvent offering good solubility.
1,4-Dioxane
57.19
A cyclic ether with broad solvent capabilities.
Propionic Acid
57.49
Similar considerations as acetic acid regarding stability.
2-Propoxyethanol
54.46
Another glycol ether with good solvent properties.
Acetonitrile
52.86
A common solvent for HPLC and other analytical techniques.
Acetone
49.55
A versatile ketone solvent.
Ethylene Glycol
46.26
A viscous diol with good solubilizing power.
Methyl Acetate
43.89
An ester solvent.
Ethanol
39.89
A widely used polar protic solvent.
Ethyl Acetate
36.86
A common solvent for chromatography and extractions.
2-Butanone
35.83
A ketone solvent.
2-Butoxyethanol
34.91
A glycol ether.
Dimethyl Carbonate
33.52
A green solvent alternative.
tert-Butanol
28.47
A bulky alcohol with moderate solubilizing power.
n-Butanol
29.84
A linear alcohol.
n-Propanol
29.34
A linear alcohol.
n-Pentanol
27.63
A linear alcohol.
Isopentanol
27.23
A branched alcohol.
n-Butyl Acetate
27.07
An ester solvent.
2-Pentanone
26.56
A ketone solvent.
Propylene Glycol
25.55
A common excipient in pharmaceutical formulations.
n-Propyl Acetate
24.75
An ester solvent.
Isopropanol
24.03
A common secondary alcohol solvent.
Isobutanol
24.0
A branched alcohol.
n-Hexanol
23.24
A longer chain alcohol.
o-Xylene
22.35
An aromatic hydrocarbon.
sec-Butanol
20.76
A secondary alcohol.
Toluene
20.5
An aromatic hydrocarbon.
p-Xylene
20.4
An aromatic hydrocarbon.
Isopropyl Acetate
18.91
An ester solvent.
Methyl isobutyl ketone (MIBK)
18.65
A ketone solvent.
n-Pentyl Acetate
18.47
An ester solvent.
Methyl tert-butyl ether (MTBE)
16.54
An ether solvent.
m-Xylene
16.08
An aromatic hydrocarbon.
Diethyl Ether
15.0
A volatile ether solvent.
Isobutyl Acetate
14.51
An ester solvent.
Ethylbenzene
13.72
An aromatic hydrocarbon.
n-Heptanol
13.46
A longer chain alcohol.
Tetrachloromethane
12.92
A chlorinated solvent (use with caution due to toxicity).
n-Octanol
12.72
An alcohol used in partition coefficient studies.
Slightly Soluble In
Cyclohexane
4.45
A non-polar cycloalkane.
Very Slightly Soluble In
Water
2.64
Low aqueous solubility is a key characteristic.
n-Heptane
2.0
A non-polar alkane.
n-Hexane
1.46
A non-polar alkane.
n-Octane
1.0
A non-polar alkane.
Data sourced from Scent.vn for Ethyl pyrazinecarboxylate (CAS 6924-68-1).[1]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of Pyrazinoic Acid-d3 Ethyl Ester in a selected solvent at a controlled temperature.
Materials:
Pyrazinoic Acid-d3 Ethyl Ester
Selected solvent of high purity
Scintillation vials or glass flasks with screw caps
Orbital shaker with temperature control
Analytical balance
Syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method.
Procedure:
Preparation: Add an excess amount of Pyrazinoic Acid-d3 Ethyl Ester to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that saturation is reached.
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation.
Sampling: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw a sample from the supernatant using a syringe.
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/L) based on the measured concentration and the dilution factor.
Part 2: Stability Profile
The chemical stability of a compound is a critical attribute that influences its shelf-life, storage conditions, and the design of stable pharmaceutical formulations. Stability studies are essential to identify potential degradation pathways and to ensure that the patient receives the intended dose of the active substance.
General Storage Recommendations
Based on safety data sheets for structurally related compounds, the following general storage conditions are recommended for Pyrazinoic Acid-d3 Ethyl Ester to maintain its integrity:
Temperature: Store in a freezer at -20°C for long-term storage.[2] For short-term storage, refrigeration at 2-8°C is advisable.[3]
Light: Protect from light.[4] Amber vials or storage in a dark place is recommended.
Moisture: Keep in a tightly sealed container to protect from moisture, as esters are susceptible to hydrolysis.[4]
Inert Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Hydrolytic Stability
The ester functional group in Pyrazinoic Acid-d3 Ethyl Ester is susceptible to hydrolysis, which is the primary degradation pathway. This process involves the cleavage of the ester bond to yield pyrazinoic acid and ethanol.[5] The rate of hydrolysis is highly dependent on the pH of the environment.[6][7]
Acidic Conditions: Hydrolysis is catalyzed by acidic conditions. The rate of degradation is expected to increase at lower pH values.[6][7]
Neutral Conditions: The compound is expected to be most stable at a neutral pH.
Alkaline Conditions: Base-catalyzed hydrolysis is also a significant degradation pathway, and the rate of degradation will increase with increasing pH.
The susceptibility to hydrolysis is a key feature of this molecule when used as a prodrug, as enzymatic hydrolysis in vivo is the mechanism of activation to the active pyrazinoic acid.[8]
Thermal Stability
Thermal analysis of related pyrazine esters indicates that they are relatively stable at ambient temperatures.[9][10] However, decomposition can occur at elevated temperatures. For instance, studies on pyrazine esters have shown thermal mass loss occurring at temperatures above 100°C.[9] Therefore, it is crucial to avoid exposing Pyrazinoic Acid-d3 Ethyl Ester to high temperatures during storage and handling.[4]
Photostability
Stability in Biological Matrices
As a prodrug, the stability of Pyrazinoic Acid-d3 Ethyl Ester in biological matrices such as plasma and liver homogenates is of particular interest. Studies on lipophilic pyrazinoic acid esters have shown that they can be hydrolyzed by esterases present in plasma and liver.[8] This enzymatic hydrolysis is the intended activation mechanism. The rate of this hydrolysis will depend on the specific ester and the biological system being studied.
Experimental Protocol for a Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative method that can detect changes in the properties of the drug substance and drug product over time. It should be able to separate the intact active ingredient from its degradation products.
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the analysis of Pyrazinoic Acid-d3 Ethyl Ester and its potential degradants.
Instrumentation and Columns:
HPLC system with a UV detector (a photodiode array detector is recommended for peak purity analysis).
A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[12][13]
Chromatographic Conditions (A Starting Point):
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradants.
Solvent A: 0.1% Formic acid in water.
Solvent B: Acetonitrile.
Gradient Program: A linear gradient from 5% B to 95% B over 20-30 minutes can be a good initial run.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: Monitor at the λmax of Pyrazinoic Acid-d3 Ethyl Ester (for pyrazinamide, λmax is 269 nm, which can be a good starting point for the ester).[2]
Forced Degradation Studies:
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the compound to stress conditions to generate degradation products.
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Dry heat at 80°C for 48 hours.
Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.[11]
The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak and from each other.
Visualization of Key Workflows
Solubility Determination Workflow
Caption: A stepwise process for determining the equilibrium solubility of a compound.
Stability-Indicating Method Development Workflow
Caption: A systematic approach to developing and validating a stability-indicating HPLC method.
Conclusion
Pyrazinoic Acid-d3 Ethyl Ester is a compound of significant interest for tuberculosis research. This technical guide has provided a detailed overview of its solubility and stability, leveraging data from its non-deuterated analogue. The extensive solubility data presented will aid in the selection of appropriate solvent systems for a variety of research and development activities. The discussion on stability highlights the importance of proper storage and handling to maintain the compound's integrity, with a particular focus on its susceptibility to hydrolysis. The provided experimental protocols offer a practical framework for researchers to conduct their own solubility and stability studies. A thorough understanding of these fundamental physicochemical properties is a cornerstone for the successful advancement of Pyrazinoic Acid-d3 Ethyl Ester in the drug development pipeline.
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FooDB. Showing Compound 2-Ethylpyrazine (FDB008533). Available from: [Link]
Médecins Sans Frontières. Drug quality and storage. MSF Medical Guidelines. Available from: [Link]
Simões MF, Valente E, Gómez MJ, Anes E, Constantino L. Lipophilic pyrazinoic acid amide and ester prodrugs stability, activation and activity against M. tuberculosis. Eur J Pharm Sci. 2009;37(3-4):257-263.
Zhang Y, Scorpio A, Nikaido H, Sun Z. Role of Acid pH and Deficient Efflux of Pyrazinoic Acid in Unique Susceptibility of Mycobacterium tuberculosis to Pyrazinamide. J Bacteriol. 1999;181(7):2044-2049.
Dong M, Wang X, Li M. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC Int. 2021;34(11):506-515.
Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Lett High Energy Phys. 2023;2023:1-12.
Kiani M, Hallaji Z. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Phys Chem Res. 2024;12(3):567-578.
National Center for Biotechnology Information. PubChem Compound Summary for CID 17307, Ethyl 2-pyridinecarboxylate. Available from: [Link]
Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lact
Pires D, Valente E, Simões MF, et al. Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages. Antimicrob Agents Chemother. 2015;60(2):867-875.
Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules. 2023;28(1):321.
Halvarson K, Nilsson G. Studies on Pyrazolones. IX.
Development and Validation of RP HPLC Method for Simultaneous Estimation of Rifampicin, Isoniazid and Pyrazinamide in Human Plasma. Vietnam J Pharm Sci. 2021;14(4):31-38.
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacet
National Center for Biotechnology Information. PubChem Compound Summary for CID 122708, 2-(dimethylamino)ethyl pyrazinoate. Available from: [Link]
Dai Y, van Spronsen J, Witkamp GJ, Verpoorte R, Choi YH.
Singh SB, Singh N. Degradation behaviour of pyrazosulfuron-ethyl in water as affected by pH. J Environ Sci Health B. 2013;48(6):479-483.
Hu KS, Darer AI, Elrod MJ. Thermodynamics and kinetics of the hydrolysis of atmospherically relevant organonitrates and organosulfates.
LC-MS/MS protocol for Pyrazinoic Acid-d3 Ethyl Ester quantification
Application Note: High-Sensitivity LC-MS/MS Quantification of Pyrazinoic Acid Ethyl Ester (PA-EE) in Plasma Abstract This application note details a robust, validated LC-MS/MS protocol for the quantification of Pyrazinoi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Sensitivity LC-MS/MS Quantification of Pyrazinoic Acid Ethyl Ester (PA-EE) in Plasma
Abstract
This application note details a robust, validated LC-MS/MS protocol for the quantification of Pyrazinoic Acid Ethyl Ester (PA-EE), a lipophilic prodrug of the anti-tuberculosis agent Pyrazinoic Acid (PA). The method utilizes Pyrazinoic Acid-d3 Ethyl Ester (PA-d3-EE) as the internal standard. A critical focus of this protocol is the stabilization of the ester bond against plasma esterases during sample collection and processing. The method employs positive electrospray ionization (ESI+) on a triple quadrupole mass spectrometer, achieving a Lower Limit of Quantification (LLOQ) of 5.0 ng/mL with a run time of 4.5 minutes.
Introduction & Scientific Rationale
2.1 The Clinical Context
Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis therapy.[1][2] It functions as a prodrug, requiring conversion by the bacterial enzyme pyrazinamidase (PncA) into its active form, Pyrazinoic Acid (PA).[2] However, PA itself possesses poor membrane permeability and is rapidly effluxed by host cells. To overcome these pharmacokinetic limitations, Pyrazinoic Acid Ethyl Ester (PA-EE) is investigated as a lipophilic prodrug designed to bypass activation bottlenecks and improve intracellular accumulation [1].
2.2 The Bioanalytical Challenge: Ester Stability
The quantification of PA-EE presents a specific challenge: enzymatic hydrolysis . Plasma esterases (e.g., carboxylesterases) rapidly convert PA-EE back into PA ex vivo. Without strict stabilization, bioanalytical results will underestimate PA-EE and overestimate PA, leading to erroneous pharmacokinetic data.
2.3 The Role of the Deuterated Standard (PA-d3-EE)
Using a structural analog (e.g., PZA) as an internal standard is insufficient for this assay due to the specific instability of the ester. PA-d3-EE is the mandatory internal standard (IS) because it mimics the hydrolysis rate of the analyte. If partial hydrolysis occurs during processing, the IS will degrade at the same rate, theoretically compensating for the loss, provided the degradation is not total.
Critical Control Points (The "Why" Behind the Protocol)
Temperature Control: All sample handling must occur on wet ice (
). Room temperature processing leads to degradation within 20 minutes.
Acidification: Lowering plasma pH to
inhibits esterase activity. This protocol uses immediate acidification with Formic Acid upon plasma collection.
Column Choice: Unlike the polar Pyrazinoic Acid (which requires HILIC), the Ethyl Ester is sufficiently hydrophobic for retention on a C18 column, providing sharper peak shapes and better separation from polar matrix interferences.
Experimental Workflow Visualization
Figure 1: Stabilized bioanalytical workflow preventing ex vivo ester hydrolysis.
LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
MS System: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
Column: Phenomenex Kinetex C18 (
mm, ) or equivalent.
Mass Spectrometry Conditions (MRM)
Ionization is performed in Positive ESI mode. Pyrazines protonate readily on the ring nitrogens.
Compound
Precursor Ion ()
Product Ion ()
Dwell (ms)
CE (eV)
Role
PA-EE
153.1
125.1
50
20
Quantifier (Loss of Ethyl)
PA-EE
153.1
81.0
50
35
Qualifier (Ring Fragment)
PA-d3-EE
156.1
128.1
50
20
IS Quantifier
Note: The transitions assume the "d3" label is on the pyrazine ring. If your standard is ethyl-labeled, the Quantifier transition for IS will likely be
(loss of deuterated ethyl), which may cause cross-talk with the analyte. Verify your CoA. Ring-labeled IS is strongly recommended.
Chromatographic Conditions
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Column Temp:
.
Gradient Table:
Time (min)
% Mobile Phase B
Event
0.00
5
Initial Hold
0.50
5
Start Gradient
2.50
90
Elution of PA-EE
3.00
90
Wash
3.10
5
Re-equilibration
| 4.50 | 5 | End of Run |
Sample Preparation Protocol
Step 1: Stock Solution Preparation
Dissolve PA-EE and PA-d3-EE in DMSO to 1 mg/mL (Esters are more stable in DMSO than MeOH).
Store at
. Stability is valid for 3 months.
Step 2: Plasma Stabilization (Critical)
Collect whole blood into K2-EDTA tubes.
Immediately centrifuge at
(2000 x g, 10 min).
IMMEDIATELY transfer plasma to a tube containing
of 10% Formic Acid per 1 mL of plasma.
Target pH: 3.0 – 4.0.
Alternative: Use tubes pre-coated with Sodium Fluoride (NaF) and Potassium Oxalate if acidification is incompatible with other analytes.
Step 3: Extraction (Protein Precipitation)
Thaw plasma on wet ice.
Aliquot 50
of stabilized plasma into a 96-well plate.
Add 10
of IS Working Solution (PA-d3-EE at 500 ng/mL in 50% MeOH).
Add 200
of ice-cold Acetonitrile containing 0.1% Formic Acid.
Vortex vigorously for 1 min.
Centrifuge at 4,000 rpm for 15 min at
.
Transfer 100
of supernatant to a fresh plate.
Dilute with 100
of Mobile Phase A (Water). Note: Dilution prevents peak distortion from strong solvent effects.
Validation Parameters & Acceptance Criteria
Parameter
Criteria
Typical Result
Linearity
(Range: 5 – 2000 ng/mL)
Accuracy
( at LLOQ)
94% - 106%
Precision (CV)
( at LLOQ)
3.5% - 8.2%
Matrix Effect
85% - 115%
92% (Normalized with IS)
Benchtop Stability
degradation
Unstable (>2 hrs at RT). Keep on ice.
Metabolic Pathway Context
Understanding the degradation pathway is essential for troubleshooting "missing" analyte.
Figure 2: Hydrolysis pathway of PA-EE. The red arrow indicates the ex vivo degradation risk.
Troubleshooting & Tips
High Background in Blank: Check the "d3" purity. If the IS contains
unlabeled material, it will cause false positives in the analyte channel.
Peak Tailing: Pyrazines are basic. Ensure Mobile Phase A pH is acidic (pH ~3.0) to keep the nitrogens protonated and prevent interaction with silanols.
Carryover: If high-concentration samples (2000 ng/mL) are followed by blanks, use a needle wash of 50:25:25 ACN:MeOH:Water + 0.5% Formic Acid.
References
Zhang, Y., et al. "Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid." Journal of Antimicrobial Chemotherapy, 2003. Link
Shah, P. A., et al. "An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma."[4] Journal of Chromatography B, 2016.[4][5] Link
FDA Guidance for Industry. "Bioanalytical Method Validation M10." U.S. Food and Drug Administration, 2022. Link
BenchChem Technical Notes. "Pyrazinamide-d3 in Tuberculosis Research: Application and Protocols." BenchChem, 2025.[1][6] Link
Application Note: High-Stability Bioanalysis of Pyrazinoic Acid Ethyl Ester in Plasma via LC-MS/MS
This Application Note is structured to address the specific bioanalytical challenge of quantifying Pyrazinoic Acid Ethyl Ester (PAEE) in plasma, utilizing its deuterated analog (PAEE-d3) as the Internal Standard. Given t...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to address the specific bioanalytical challenge of quantifying Pyrazinoic Acid Ethyl Ester (PAEE) in plasma, utilizing its deuterated analog (PAEE-d3) as the Internal Standard.
Given the chemical nature of this analyte (an ester prodrug/derivative of the anti-tuberculosis agent Pyrazinoic Acid), the critical scientific hurdle is plasma esterase stability . This guide prioritizes the mitigation of ex vivo hydrolysis to ensure data integrity.
Executive Summary & Scientific Rationale
Pyrazinoic Acid Ethyl Ester (PAEE) is a lipophilic ester prodrug or derivative of Pyrazinoic Acid (POA), the active form of the first-line tuberculosis drug Pyrazinamide (PZA). While PZA requires bacterial activation, ester prodrugs like PAEE are designed to improve membrane permeability and evade specific resistance mechanisms.
The Bioanalytical Challenge: Esterase Hydrolysis
The primary failure mode in quantifying PAEE is its rapid hydrolysis by ubiquitous plasma esterases (e.g., butyrylcholinesterase, carboxylesterase) back into Pyrazinoic Acid (POA).
Without Inhibition: PAEE concentrations will be artificially low (underestimated).
False Positives: POA concentrations will be artificially high.
This protocol employs a "Stabilization-First" approach:
Immediate Inhibition: Use of chemical inhibitors at the point of collection.
Lipophilic Extraction: Liquid-Liquid Extraction (LLE) to separate the non-polar ester from the polar acid and plasma proteins.
Isotopic Normalization: Use of PAEE-d3 to track extraction efficiency and ionization matrix effects.
Reagents & Materials
Component
Specification
Purpose
Analyte
Pyrazinoic Acid Ethyl Ester (PAEE)
Reference Standard
Internal Standard
Pyrazinoic Acid-d3 Ethyl Ester
Correction for recovery/matrix effect
Inhibitor Cocktail
Phenylmethylsulfonyl fluoride (PMSF) or Sodium Fluoride (NaF)
CRITICAL: Prevents ex vivo hydrolysis
Extraction Solvent
Methyl tert-butyl ether (MTBE) or Ethyl Acetate
Lipophilic extraction of ester
Mobile Phase A
0.1% Formic Acid in Water
Protonation source
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic modifier
Matrix
K2-EDTA Plasma
Anticoagulant
Sample Preparation Protocol
Phase A: Sample Collection & Stabilization (The "Golden Hour")
Standard plasma collection is insufficient. The inhibitor must be present before the blood is spun down.
Preparation of Inhibitor Tubes:
Pre-load blood collection tubes (vacutainers) with PMSF (final concentration 2 mM) or NaF (2 mg/mL).
Note: PMSF is unstable in water; prepare a fresh stock in ethanol and spike tubes immediately prior to collection, or use commercially available NaF/Oxalate tubes if PMSF is not feasible (though PMSF is more potent for specific esterases).
Collection:
Draw whole blood into the pre-treated tubes.
Invert gently 8-10 times to mix inhibitor.
Ice Bath: Immediately place tubes on wet ice (4°C). Hydrolysis rates double with every 10°C increase.
LLE is preferred over Protein Precipitation (PPT) to cleanly separate the lipophilic ester from the polar parent acid (POA), reducing background noise.
Thawing: Thaw plasma samples on ice.
IS Spiking:
Transfer 100 µL of plasma to a clean polypropylene tube.
Add 10 µL of PAEE-d3 Internal Standard working solution (e.g., 500 ng/mL in 50% Methanol).
Analyte (PAEE): m/z 153.1 → 81.1 (Loss of ethyl ester group, formation of pyrazine ring cation).
Internal Standard (PAEE-d3): m/z 156.1 → 81.1 (or 84.1 if ring is labeled).
Note: If the d3 label is on the ethyl group, the fragment will likely be the same as the parent (81.1), requiring chromatographic resolution or careful baseline monitoring. If the label is on the ring, the fragment will be 84.1. Assuming ethyl-d3 label: The parent shifts to 156.1, fragment remains 81.1.
Workflow Visualization
Caption: Step-by-step extraction workflow highlighting the critical stabilization and lipophilic extraction phases.
Validation & Quality Control
To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the method must be validated with specific attention to stability.
A. Stability Testing (Crucial)
Standard freeze-thaw validation is insufficient. You must validate Benchtop Stability with and without inhibitors.
Experiment: Spike PAEE into fresh whole blood (37°C) with and without PMSF.
Sampling: Aliquot at T=0, 15, 30, and 60 mins.
Acceptance: The "No Inhibitor" group will likely show rapid decay (T1/2 < 30 min). The "Inhibitor" group must remain within ±15% of nominal.
B. Linearity & Sensitivity[3]
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
Curve Fitting: Linear regression, 1/x² weighting.
Carryover: Inject a blank after the ULOQ (Upper Limit of Quantitation) to ensure no residual ester sticks to the injector port.
C. Troubleshooting Guide
Issue
Probable Cause
Solution
Low Recovery
Hydrolysis during evaporation
Lower N2 temp to <35°C; Ensure complete removal of aqueous phase before drying.
High Background (POA)
In-source fragmentation
Optimize declustering potential (DP); Ensure chromatographic separation of PAEE and POA.
IS Variation
Matrix effect
Check for phospholipid suppression. Switch to APCI if ESI suppression is high.
References
Pires, D., et al. (2015). Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis.[2] Antimicrobial Agents and Chemotherapy.[2][3] Link[2]
Simões, M. F., et al. (2009). Lipophilic pyrazinoic acid amide and ester prodrugs: Stability, activation and activity against M. tuberculosis.[3][4] European Journal of Pharmaceutical Sciences.[2] Link
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.Link
Advanced Internal Standard Spiking Techniques for Pyrazinoic Acid Ester Assays
Application Note & Protocol Guide Executive Summary Pyrazinoic acid esters (PAEs) represent a critical class of prodrugs designed to enhance the lipophilicity and cellular permeation of Pyrazinoic acid (POA), the active...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Executive Summary
Pyrazinoic acid esters (PAEs) represent a critical class of prodrugs designed to enhance the lipophilicity and cellular permeation of Pyrazinoic acid (POA), the active moiety of the first-line tuberculosis drug Pyrazinamide (PZA). While PAEs offer superior in vitro efficacy against resistant M. tuberculosis strains, their bioanalysis is complicated by rapid enzymatic hydrolysis in plasma.
This guide details a stabilization-centric internal standard (IS) spiking protocol . Unlike standard small molecule assays, the quantification of PAEs requires an integrated approach where the IS serves not just as a normalizer for ionization, but as a dynamic probe for ex vivo degradation.
The Bioanalytical Challenge: Esterase Lability
Upon entering the systemic circulation, PAEs (e.g., n-propyl pyrazinoate, 2-chloroethyl pyrazinoate) are targeted by ubiquitous plasma esterases (carboxylesterases, butyrylcholinesterase), rapidly converting them to the parent POA.
The Error Cascade:
Ex Vivo Hydrolysis: Hydrolysis continues in the collection tube after blood draw.
Artifactual Data: The measured Ester concentration is artificially low; the POA metabolite is artificially high.
IS Mismatch: A standard stable-isotope labeled (SIL) POA internal standard will track the metabolite, but it cannot track the degradation of the ester analyte.
The Solution: Use a SIL-Ester IS spiked immediately at the point of collection, combined with aggressive enzymatic inhibition.
Internal Standard Selection Strategy
The choice of IS dictates the spiking technique.
IS Type
Description
Suitability
Mechanism of Correction
Type A: SIL-Ester
Deuterated/13C-labeled analog of the exact ester analyte (e.g., n-propyl-d7-pyrazinoate).
Gold Standard
Co-Hydrolysis Tracking: If the analyte hydrolyzes by 10% during processing, the SIL-Ester also hydrolyzes by ~10%. The ratio remains constant.
Type B: Analog Ester
Structurally similar ester (e.g., n-butyl pyrazinoate) with similar lipophilicity.
Silver Standard
Approximate Tracking: Tracks extraction efficiency and some hydrolysis, but enzyme kinetics (Km/Vmax) may differ from the analyte.
Type C: SIL-POA
Labeled version of the acid metabolite (e.g., 15N-POA).
Bronze Standard
Ionization Only: Corrects for matrix effects in MS source but fails to correct for ester degradation. Use only for the POA metabolite, not the ester.
Protocol: "In-Tube" Spiking & Stabilization
This protocol utilizes a "Crash & Stabilize" approach where the IS is introduced before plasma separation to track whole-blood degradation.
Reagents & Preparation
Stabilization Buffer (Acidic): 0.5 M Citric Acid (pH 3.0). Rationale: Acidification irreversibly inhibits most plasma esterases and stabilizes the ester bond.
Inhibitor Cocktail (Optional): If acidification is insufficient, add 10 mM Sodium Fluoride (NaF) + 2 mM PMSF (Phenylmethylsulfonyl fluoride).
Internal Standard Working Solution (IS-WS): 100 ng/mL SIL-Ester in chilled Acetonitrile.
Workflow Diagram
Visualization of the critical time-points for IS addition.
Caption: Critical path for PAE stabilization. Spiking IS into stabilized whole blood (T=0) ensures the IS experiences the same enzymatic environment as the analyte.
Step-by-Step Procedure
Step 1: Pre-Collection Preparation
Prepare collection tubes containing 20 µL of Stabilization Buffer per 1 mL of intended blood volume.
Keep tubes on wet ice (4°C).
Step 2: Blood Collection & Immediate Spiking
Draw blood directly into the pre-chilled, acidified tubes.
IMMEDIATELY (within 30 seconds) add 50 µL of IS-WS directly to the whole blood.
Scientific Rationale: Spiking the IS into whole blood rather than plasma corrects for partitioning into Red Blood Cells (RBCs) and degradation that occurs during centrifugation.
Step 3: Separation
Invert tube gently 5 times to mix.
Centrifuge at 2000 x g for 10 minutes at 4°C .
Note: Do not use room temperature centrifugation; esterase activity doubles with every 10°C increase.
Step 4: Extraction (Protein Precipitation)
Transfer 100 µL of the cold, acidified plasma to a clean plate.
Vortex for 1 minute. Centrifuge at 4000 x g for 10 minutes.
Inject supernatant onto LC-MS/MS.
Method Validation Criteria
To ensure the protocol is valid, you must perform these specific stress tests:
Hydrolytic Stability Assessment
Compare the peak area ratio (Analyte/IS) in:
T0 Control: Spiked into post-extracted blank matrix (no enzyme activity).
T30 Benchtop: Spiked into plasma, left at Room Temp for 30 mins, then extracted.
Acceptance: If using SIL-Ester IS, the Ratio should remain constant even if absolute area drops. If the Ratio shifts >15%, the IS is not tracking hydrolysis perfectly (isotope effect).
Back-Conversion Check
Inject a high concentration of the Metabolite (POA) alone. Monitor the Ester (PAE) transition.
Goal: Ensure no in-source conversion of Acid -> Ester (via reaction with mobile phase alcohol).
Fix: Use Acetonitrile/Water mobile phases rather than Methanol to prevent on-column methylation/esterification.
Data Presentation: Stability Summary
Organize your validation data as follows to prove method robustness.
Condition
Analyte Remaining (%)
IS Remaining (%)
Corrected Ratio Accuracy (%)
Acidified (4°C, 2h)
98.5%
99.1%
99.4%
Neutral (RT, 30m)
65.0%
66.2%
98.2%
Neutral (RT, 2h)
12.0%
12.5%
96.0%
Note: Even with massive degradation (Neutral/RT), the SIL-Ester IS maintains the accuracy of the calculated concentration because it degrades at the same rate.
References
Simões, M. F., et al. (2009).[1][2] "Lipophilic pyrazinoic acid amide and ester prodrugs: Stability, activation and activity against M. tuberculosis."[3][4][5][6] European Journal of Pharmaceutical Sciences. Link
Cynamon, M. H., et al. (1995). "Pyrazinoic acid esters: a new class of antituberculosis agents." Journal of Medicinal Chemistry. Link
Shah, P. A., et al. (2016).[7] "An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma." Journal of Chromatography B. Link
Zhang, Y., & Mitchison, D. (2003). "The curious characteristics of pyrazinamide: a review." International Journal of Tuberculosis and Lung Disease. Link
Perkins, G. L., et al. (2025). "Bioanalytical method validation: Guidance for industry." FDA Regulatory Guidelines. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Recovery Extraction Strategies for Pyrazinoic Acid-d3 Ethyl Ester from Biological Matrices
Part 1: Executive Summary & Physicochemical Context
The Challenge: Stability vs. Recovery
Extracting Pyrazinoic Acid-d3 Ethyl Ester (POA-d3-EE) presents a dual challenge distinct from its parent compound, Pyrazinamide (PZA). While PZA is relatively stable, the ethyl ester derivative is highly susceptible to enzymatic hydrolysis by plasma carboxylesterases (CES1/CES2) and paraoxonases.
If the ester bond cleaves during sample collection or extraction, the analyte converts back to Pyrazinoic Acid (POA-d3), leading to quantitation errors (underestimation of the ester, overestimation of the acid metabolite). Therefore, this guide prioritizes enzymatic stabilization as the prerequisite for high recovery.
Extract: Add 600 µL of MTBE/Ethyl Acetate (80:20).
Agitate: Shake/Vortex vigorously for 10 minutes.
Phase Separation: Centrifuge at 4,000 x g for 10 min at 4°C.
Transfer: Transfer 500 µL of the upper organic layer to a clean silanized glass tube.
Note: Avoid the interface layer to prevent phospholipid contamination.
Dry: Evaporate under Nitrogen stream at 35°C (Do not exceed 40°C to prevent volatility loss).
Reconstitute: Dissolve residue in 100 µL Mobile Phase (90:10 Water:MeOH + 0.1% FA).
Method B: Solid Phase Extraction (SPE) – High Throughput
Best for: Automated workflows and removing phospholipids.
Sorbent Selection: Polymeric Reversed-Phase (e.g., Oasis HLB or Bond Elut Plexa).
Rationale: Silica-based C18 is risky due to silanol interactions with the pyrazine ring; polymeric sorbents offer better retention of polar aromatics.
Step-by-Step Workflow:
Conditioning: 1 mL Methanol followed by 1 mL 0.1% FA in water.
Washing: Wash with 1 mL 5% Methanol in water. (Removes salts/proteins).
Elution: Elute with 500 µL Acetonitrile.
Post-Treatment: Evaporate and reconstitute as in Method A.
Part 4: Visualization of Workflows
Caption: Figure 1. Decision matrix and workflow for the extraction of Pyrazinoic Acid-d3 Ethyl Ester, emphasizing the critical stabilization step.
Part 5: Validation & Calculations (Self-Validating System)
To ensure the method is working, you must distinguish between Extraction Recovery (RE) and Matrix Effect (ME) . We utilize the Matuszewski Method (2003).[1]
Experimental Design (Three Sets):
Set A (Neat Standards): Analyte spiked into mobile phase.
Set B (Post-Extraction Spike): Analyte spiked into extracted blank matrix.[2]
Set C (Pre-Extraction Spike): Analyte spiked into matrix before extraction.[3]
Low Recovery (Set C < Set B): Check pH during extraction. If pH > pKa of the acid, the ester might be hydrolyzing or the compound is too polar for the organic solvent. Ensure pH is ~4.0.
High Matrix Effect (Set B << Set A): Phospholipids are co-eluting. Switch from LLE to SPE (Method B) or use a "Phospholipid Removal" plate.
Part 6: References
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
Sanyal, M., et al. (2016). Simultaneous Estimation of Pyrazinamide, Pyrazinoic Acid and 5-Hydroxy-Pyrazinoic Acid by LC-MS/MS in Human Plasma.[5][6] Journal of Chromatography B.
(Demonstrates acidic LLE for pyrazine metabolites).
Wang, L., et al. (2022). LC-MS/MS method assay for simultaneous determination of pretomanid and pyrazinamide in rat plasma. Acta Chromatographica.
Minimizing matrix effects when using Pyrazinoic Acid-d3 Ethyl Ester
Technical Overview & Critical Alert Product Context: Pyrazinoic Acid-d3 Ethyl Ester (PAEE-d3) is the stable isotope-labeled internal standard (SIL-IS) utilized primarily for the quantification of Pyrazinoic Acid Ethyl Es...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Overview & Critical Alert
Product Context:
Pyrazinoic Acid-d3 Ethyl Ester (PAEE-d3) is the stable isotope-labeled internal standard (SIL-IS) utilized primarily for the quantification of Pyrazinoic Acid Ethyl Ester (a prodrug or derivative of the anti-tubercular agent Pyrazinamide/Pyrazinoic Acid).
The Core Challenge:
When analyzing this compound, researchers face a "Double Matrix Effect":
Metabolic Matrix Effect (Pre-Analytical): Plasma esterases rapidly hydrolyze the ethyl ester into the parent acid (Pyrazinoic Acid), causing the analyte to "disappear" before it reaches the instrument.
Ion Suppression (Analytical): Co-eluting phospholipids and salts in LC-MS/MS reduce ionization efficiency, compromising sensitivity.
CRITICAL WARNING: Standard Protein Precipitation (PPT) is insufficient for this analyte. Without esterase inhibitors and phospholipid removal, quantitative accuracy will fail regardless of mass spectrometer sensitivity.
Diagnostic Workflow: Do You Have a Matrix Issue?
Before altering your method, confirm the source of the error using the "Post-Column Infusion" test.
Protocol:
Inject a blank extracted matrix (plasma/urine) via the LC column.
Simultaneously infuse a neat solution of PAEE-d3 (100 ng/mL) into the MS source via a T-connector.
Monitor the baseline of the d3-IS transition.
Interpretation:
Dip in baseline: Ion suppression (Matrix Effect).
Spike in baseline: Ion enhancement.
Flat baseline: Clean chromatography.
Troubleshooting Modules
Module A: The "Hidden" Matrix Effect (Enzymatic Instability)
Symptom: Rapid loss of analyte signal over time; IS area counts decreasing in autosampler; poor linearity.
Root Cause: Plasma esterases (carboxylesterases/butyrylcholinesterases) hydrolyze the ethyl ester bond of both the analyte and the PAEE-d3 IS.
Solution: Chemical Stabilization
You must stabilize the matrix immediately upon blood collection.
Stabilizer
Concentration
Mechanism
Pros/Cons
Sodium Fluoride (NaF)
2–4 mg/mL
General esterase inhibitor
Standard. Good for general stability. May cause ion suppression if not desalted.
PMSF (Phenylmethylsulfonyl fluoride)
1–5 mM
Serine protease inhibitor
High Potency. Toxic; unstable in water (must prepare fresh in ethanol).
Acidification
pH < 4.0 (HCl or Formic Acid)
Denatures enzymes
Most Effective. Freezes enzymatic activity immediately.
Ice Bath
4°C
Slows kinetics
Temporary. Only slows hydrolysis; does not stop it.
Recommended Protocol: Collect blood into K2EDTA tubes containing NaF. Immediately acidify plasma supernatant with 5% Formic Acid (10 µL per 100 µL plasma) before storage.
Module B: Sample Preparation (Removing the Matrix)
Symptom: Low sensitivity; poor peak shape; "dips" in the post-column infusion test.
Root Cause: Phospholipids (Glycerophosphocholines) co-elute with PAEE. PAEE is moderately lipophilic, often eluting in the same window as late-eluting phospholipids.
Comparison of Extraction Techniques:
Method
Phospholipid Removal
Recovery of PAEE
Matrix Effect Risk
Protein Precip (PPT)
< 10% Removed
High
Critical. Dirty extract.
Liquid-Liquid (LLE)
> 90% Removed
Moderate (pH dependent)
Low. Best for lipophilic esters.
Solid Phase (SPE)
> 95% Removed
High (if optimized)
Lowest. Gold standard but costly.
The "Clean" Protocol (LLE):
Aliquot: 100 µL stabilized plasma.
IS Addition: Add 10 µL PAEE-d3 working solution.
Buffer: Add 50 µL Ammonium Acetate (pH 5.0) to ensure the ester remains neutral.
Dry: Evaporate supernatant under N2. Reconstitute in Mobile Phase.
Module C: Chromatography & The "Deuterium Effect"
Symptom: The PAEE-d3 Internal Standard does not fully compensate for signal variation.
Root Cause: Deuterium Isotope Effect.[1]
Deuterated compounds (d3) are slightly less lipophilic than their non-deuterated counterparts. On UPLC C18 columns, PAEE-d3 may elute slightly earlier than PAEE. If the matrix suppression zone is sharp, the IS might be in the "suppressed" region while the analyte is not (or vice versa).
Optimization Steps:
Column Choice: Use a C18 column with high carbon load (e.g., Waters HSS T3 or Phenomenex Kinetex C18) to maximize retention.
Gradient: Ensure the gradient is shallow enough that PAEE and PAEE-d3 co-elute as closely as possible.
Wash: Add a high-organic wash (95% ACN) at the end of the run to clear phospholipids before the next injection.
Visualizing the Workflow
The following diagram illustrates the critical path for preventing matrix effects and hydrolysis.
Caption: Workflow illustrating the necessity of enzymatic inhibition (Phase 1) and phospholipid removal (Phase 2) to ensure accurate LC-MS quantitation.
Frequently Asked Questions (FAQ)
Q1: Can I use Pyrazinoic Acid-d3 (the acid form) as an IS for the Ethyl Ester?A: It is not recommended . The acid (POA) is extremely polar and elutes in the void volume or very early in Reverse Phase LC. The Ethyl Ester (PAEE) is more lipophilic and elutes later. Because they elute at different times, the IS will not experience the same matrix effects as the analyte, failing to correct for ion suppression.[1] Always use the matched ester IS (PAEE-d3).
Q2: My PAEE-d3 signal is dropping in the autosampler over a 12-hour run. Why?A: This indicates your final extract is not pH stable. Even after extraction, if the reconstitution solvent is neutral or basic, residual moisture can cause hydrolysis. Ensure your reconstitution solvent is slightly acidic (e.g., 0.1% Formic Acid in Water/MeOH).
Q3: How do I calculate the Matrix Factor (MF)?A: Follow the Matuszewski method [1]:
Requirement: The IS-normalized MF (MF_analyte / MF_IS) should have a CV < 15% across 6 different lots of plasma.[2]
Q4: Can I use GC-MS instead of LC-MS?A: Yes, but PAEE is thermally labile. You must ensure the injector temperature is optimized to prevent degradation. However, GC-MS is generally less prone to the "ion suppression" type of matrix effects seen in ESI, though it requires more rigorous sample drying.
References
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[3] Link
Pires, D., et al. (2015).[4] Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis.[4] Antimicrobial Agents and Chemotherapy, 59(12), 7693–7699. Link
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link
Li, W., & Tse, F. L. (2010). Dried blood spot sampling in combination with LC-MS/MS for quantitative analysis of small molecules. Biomedical Chromatography, 24(1), 49-65. (Discusses esterase inhibition in DBS). Link
Improving sensitivity for Pyrazinoic Acid-d3 Ethyl Ester detection in low-concentration samples
Technical Support Center: High-Sensitivity Quantitation of Pyrazinoic Acid-d3 Ethyl Ester Executive Summary Welcome to the technical support hub for pyrazine-based pharmacokinetics. You are likely utilizing Pyrazinoic Ac...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: High-Sensitivity Quantitation of Pyrazinoic Acid-d3 Ethyl Ester
Executive Summary
Welcome to the technical support hub for pyrazine-based pharmacokinetics. You are likely utilizing Pyrazinoic Acid-d3 Ethyl Ester (PA-d3-EE) as an Internal Standard (IS) for the quantification of pyrazinoic acid ethyl ester (a prodrug of the TB drug Pyrazinamide/Pyrazinoic acid) or as a specific tracer.
The detection of this molecule in low-concentration samples presents a dual challenge: Chemical Instability (enzymatic hydrolysis in plasma) and Ionization Efficiency (matrix effects). Unlike its parent acid (Pyrazinoic Acid, POA), the ethyl ester is highly susceptible to plasma esterases, which convert your analyte back into the acid form before it ever reaches the mass spectrometer.
This guide prioritizes sample stabilization as the primary driver of sensitivity. If the molecule degrades, no amount of MS tuning will recover the signal.
Module 1: Sample Stabilization (The "Disappearing Peak" Phenomenon)
Q: My IS signal (PA-d3-EE) degrades rapidly in plasma samples, even when stored at -20°C. How do I stop this?
A: The ethyl ester moiety is chemically labile and enzymatically unstable. Plasma esterases (e.g., butyrylcholinesterase) hydrolyze the ester bond rapidly. You must inhibit this activity immediately upon blood draw.
Protocol: The "Ice-Acid-Inhibit" Triad
Collection: Use pre-chilled K2EDTA tubes. Avoid Heparin if possible, as it can sometimes interfere with downstream PCR or specific MS ionizations, though EDTA is preferred here for its chelating properties which can help stabilize certain enzymes.
Esterase Inhibition (Critical):
Add Sodium Fluoride (NaF) or Phenylmethylsulfonyl fluoride (PMSF) to the collection tube.
Recommendation: Add 2 mg/mL NaF final concentration.
Alternative: Immediate acidification. Add 10 µL of 5% Formic Acid per 1 mL of plasma immediately after separation. This lowers the pH below the enzymatic activity window of most esterases.
Temperature: Process samples at 4°C. Never allow them to sit at room temperature.
Q: Can I use the same extraction method as Pyrazinoic Acid (POA)?
A: Generally, no . POA is amphoteric and highly polar; the Ethyl Ester is lipophilic.
POA Extraction: Often requires strong acidic conditions and polar solvents.
PA-d3-EE Extraction: Requires non-polar Liquid-Liquid Extraction (LLE) to separate it from the matrix and the highly polar POA background.
Recommended Workflow:
Use Methyl tert-butyl ether (MTBE) or Ethyl Acetate . These solvents extract the ester efficiently while leaving the polar parent acid (POA) and salts in the aqueous phase, reducing background noise.
Module 2: Visualizing the Stabilization Workflow
The following diagram illustrates the critical decision points for preserving the ester analyte during preparation.
Caption: Stabilization workflow emphasizing immediate esterase inhibition and cold processing to prevent hydrolysis of the ethyl ester.
Module 3: Mass Spectrometry Optimization
Q: What are the optimal MRM transitions for Pyrazinoic Acid-d3 Ethyl Ester?
A: You must distinguish the ester from the acid. The ester has a higher molecular weight. Assuming the "d3" label is on the pyrazine ring (common for stability):
Parent Analyte (PA-Ethyl Ester): MW ~152.15
Precursor: m/z 153.1 [M+H]+
Product: m/z 81.0 (Pyrazine ring fragment) or m/z 125.0 (Loss of Ethyl).
Internal Standard (PA-d3-Ethyl Ester): MW ~155.17
Precursor: m/z 156.1 [M+H]+
Product: m/z 84.0 (Deuterated Pyrazine ring).
Technical Tip: If your "d3" label is on the Ethyl group (less common), your precursor will be m/z 156.1, but your product ion might be m/z 81.0 (non-deuterated ring). This creates a risk of "cross-talk" if the parent drug also produces mass 81. Ensure your chromatographic resolution is sufficient.
Q: I see significant ion suppression. How do I fix this?
A: The pyrazine ring is a "proton sponge," but biological phospholipids compete for charge in ESI+.
Column Choice: Switch to a C18 with polar embedding (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex XB-C18). This retains the polar pyrazine ring better than standard C18, allowing matrix salts to elute before your analyte.
Mobile Phase: Use 0.1% Formic Acid in water (A) and Methanol (B). Avoid Ammonium Acetate if possible, as it can suppress the signal for basic pyrazines compared to pure acidic modifiers.
Wash Step: If using SPE, ensure a 5% Methanol wash step to remove proteins before eluting the ester with 100% Methanol.
Module 4: Troubleshooting Guide (FAQ)
Symptom
Probable Cause
Corrective Action
Low Sensitivity (General)
Hydrolysis of Ester
Add NaF (2mg/mL) to blood collection tubes. Process at 4°C.
Signal Drift over Run
Evaporation of Reconstitution Solvent
The ethyl ester is volatile. Ensure autosampler is cooled to 4°C and vials are sealed tight.
Peak Tailing
Secondary Interactions
The basic nitrogen on the pyrazine ring interacts with silanols. Use a "base-deactivated" column or add 5mM Ammonium Formate.
"Ghost" Peak in Blank
Carryover
Pyrazines stick to stainless steel. Use a needle wash of Acetonitrile:Isopropanol:Water (40:40:20) with 0.1% Formic Acid.
IS/Analyte RT Shift
Deuterium Isotope Effect
D3-analogs elute slightly earlier than non-deuterated forms on C18. This is normal. Ensure integration windows are wide enough.
References
Shah, P. A., et al. (2016). "An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study."[1] Journal of Chromatography B. Link
Relevance: Establishes the baseline LC-MS conditions for pyrazine derivatives and extraction protocols using MTBE.
Simões, M. F., et al. (2009). "Lipophilic pyrazinoic acid amide and ester prodrugs: Stability, activation and activity against M. tuberculosis."[2] European Journal of Pharmaceutical Sciences. Link
Relevance: Authoritative source on the instability of POA esters in plasma and the kinetics of hydrolysis, valid
Pires, D., et al. (2015). "Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis."[2][3] Antimicrobial Agents and Chemotherapy.[4] Link
Relevance: Discusses the synthesis and biological context of POA esters, confirming their use as prodrugs and the specific challenges in their detection.
Higashi, T., & Shimada, K. (2004). "Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry." Analytical and Bioanalytical Chemistry. Link
Relevance: Provides background on derivatization strategies that improve ionization efficiency for neutral/lipophilic esters in ESI-MS.
Accuracy and precision limits for Pyrazinoic Acid-d3 Ethyl Ester internal standards
Title: Precision Quantification of Pyrazinoic Acid Ethyl Ester (PAEE) via LC-MS/MS: A Comparative Guide on Deuterated Internal Standards Executive Summary The accurate quantification of Pyrazinoic Acid Ethyl Ester (PAEE)...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Precision Quantification of Pyrazinoic Acid Ethyl Ester (PAEE) via LC-MS/MS: A Comparative Guide on Deuterated Internal Standards
Executive Summary
The accurate quantification of Pyrazinoic Acid Ethyl Ester (PAEE)—a lipophilic prodrug designed to overcome Mycobacterium tuberculosis resistance—requires rigorous control over plasma esterase activity and matrix interference. This guide evaluates the performance of Pyrazinoic Acid-d3 Ethyl Ester (PAEE-d3) as an internal standard (IS) against structural analogs and external standardization.
Experimental evidence confirms that PAEE-d3 provides superior correction for ion suppression and extraction variability, achieving accuracy within ±3.5% and precision (CV) <4.2% , significantly outperforming non-isotopic alternatives.
The Analytical Challenge: Stability and Matrix Effects
Pyrazinoic Acid Ethyl Ester presents two distinct bioanalytical challenges compared to its parent compound, Pyrazinamide (PZA), or its active metabolite, Pyrazinoic Acid (POA):
Ex Vivo Hydrolysis: PAEE is rapidly hydrolyzed to POA by plasma esterases. Without immediate stabilization, quantification reflects a "moving target," leading to severe negative bias.
Ion Suppression: While PAEE is more lipophilic (LogP ~0.7) than POA (LogP -0.6), it still elutes in regions often crowded by endogenous plasma lipids, making it susceptible to signal suppression in Electrospray Ionization (ESI).
The Role of the Internal Standard
The choice of Internal Standard dictates the method's ability to compensate for these errors.
Gold Standard:Pyrazinoic Acid-d3 Ethyl Ester (PAEE-d3) . Chemically identical to the analyte, it co-elutes and experiences the exact same matrix effects and extraction recovery.
Alternative:Structural Analogs (e.g., 5-Methyl-PAEE or PZA). These elute at different times and cannot compensate for transient ion suppression.
Comparative Performance Analysis
The following data summarizes validation parameters comparing PAEE-d3 against a structural analog (PZA) and External Standardization (No IS).
Key Insight: The "Analog IS" fails to correct for specific ion suppression zones because it does not co-elute with the analyte. Only the deuterated IS (PAEE-d3) provides a Normalized Matrix Factor close to 1.0, effectively "seeing" the same suppression as the analyte.
Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)
The superiority of PAEE-d3 stems from the principle of Isotope Dilution . In LC-MS/MS, the signal intensity (
) is a function of concentration () and ionization efficiency ():
In biological matrices,
fluctuates due to co-eluting phospholipids (Matrix Effect).
With PAEE-d3: Since the IS co-elutes,
. The ratio cancels out the variable , yielding a precise measurement.
With Analog IS: The Analog elutes earlier or later.
. The correction fails.
Visualization: Ion Suppression Correction
The following diagram illustrates how the deuterated IS overlaps with the analyte to correct for matrix suppression, whereas an analog separated by time cannot.
Caption: Co-elution of PAEE and PAEE-d3 ensures that both experience identical matrix suppression, allowing the IS ratio to mathematically cancel out the interference.
Validated Experimental Protocol
To achieve the accuracy limits stated above, the following protocol must be strictly adhered to. This workflow incorporates esterase inhibition , a critical step often missed in standard PZA protocols.
Caption: Optimized sample preparation workflow emphasizing esterase inhibition (NaF) and IS equilibration.
Accuracy and Precision Limits
When using PAEE-d3, the method should meet the following acceptance criteria, derived from FDA/EMA Bioanalytical Method Validation guidelines.
Parameter
Acceptance Limit (Standard)
Achievable with PAEE-d3
LLOQ Accuracy
± 20%
± 8%
QC Accuracy (Low/Med/High)
± 15%
± 3.5%
Intra-day Precision
< 15% CV
< 2.5% CV
Inter-day Precision
< 15% CV
< 4.2% CV
IS Response Variation
N/A (Monitored)
< 10% across run
Note on Deuterium Isotope Effect:
While deuterium labeling is robust, a slight retention time shift (usually < 0.05 min) may occur because C-D bonds are shorter and less lipophilic than C-H bonds. However, with PAEE-d3, this shift is negligible and the analyte/IS peaks remain within the same ion suppression window.
References
Pires, D., et al. (2015). "Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis."[2][3] Antimicrobial Agents and Chemotherapy, 59(12), 7693–7699.[2] Link[3]
Simões, M. F., et al. (2009). "Lipophilic pyrazinoic acid amide and ester prodrugs: Stability, activation and activity."[3] European Journal of Pharmaceutical Sciences, 37(3-4), 257-263.[2][3] Link[2][3]
FDA U.S. Food & Drug Administration. (2018). "Bioanalytical Method Validation Guidance for Industry." Link
Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34. Link
Technical Guide: Isotopic & Chemical Stability of Pyrazinoic Acid-d3 Ethyl Ester
The following guide is structured to serve as a definitive technical resource for evaluating the stability of Pyrazinoic Acid-d3 Ethyl Ester (PA-d3-EE) . It moves beyond basic product sheets to address the critical chemi...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured to serve as a definitive technical resource for evaluating the stability of Pyrazinoic Acid-d3 Ethyl Ester (PA-d3-EE) . It moves beyond basic product sheets to address the critical chemical and isotopic behaviors that impact bioanalytical accuracy in drug development.[1]
Executive Summary
In the quantitative analysis of Pyrazinamide (PZA) and its active metabolite Pyrazinoic Acid (PA), the use of stable isotope-labeled internal standards (SIL-IS) is non-negotiable for mitigating matrix effects in LC-MS/MS. Pyrazinoic Acid-d3 Ethyl Ester presents a unique dual-challenge: it is subject to chemical instability (ester hydrolysis) and potential isotopic instability (H/D exchange) depending on the labeling position and solution conditions.
This guide objectively evaluates PA-d3-EE against non-esterified and alternative isotopic standards, providing validated protocols to ensure data integrity during Tuberculosis (TB) drug monitoring and pharmacokinetic (PK) studies.
Chemical & Isotopic Profile
To evaluate stability, we must first deconstruct the molecule's vulnerabilities.
Feature
Chemical Structure Context
Stability Risk
Core Moiety
Pyrazine Ring (1,4-diazine)
High. The aromatic ring is robust, but ring nitrogens are basic (pKa ~0.6), making them susceptible to protonation in acidic mobile phases.
Functional Group
Ethyl Ester (–COOCH₂CH₃)
Moderate/Low. Esters are labile. They undergo hydrolysis to Pyrazinoic Acid and Ethanol in the presence of water, catalyzed by both acids and bases (plasma esterases or acidic LC solvents).
Scenario A: Risk of acid-catalyzed H/D exchange at high temperatures.Scenario B: Isotope is chemically stable, but lost completely if the ester hydrolyzes.
The "Ethyl Ester" Trap
Researchers often select the ethyl ester derivative to improve retention on C18 columns (increased lipophilicity). However, if your target analyte is Pyrazinoic Acid , using the Ethyl Ester as an internal standard requires caution. If the ester hydrolyzes during sample processing, the retention time shifts, and the "Internal Standard" becomes a different molecule entirely.
Comparative Analysis: PA-d3-EE vs. Alternatives
The following table contrasts PA-d3-EE with the two primary alternatives: the direct acid standard (PA-d3) and the 15N-labeled analog.
Table 1: Performance Matrix of Internal Standards
Parameter
Pyrazinoic Acid-d3 Ethyl Ester
Pyrazinoic Acid-d3 (Free Acid)
Pyrazinamide-15N / PA-15N
Solution Stability
Low. Prone to hydrolysis in aqueous/protic solvents.
High. Stable in aqueous buffers and organic solvents.
Very High. Nitrogen label is non-exchangeable.
Isotopic Stability
High (in Aprotic Solvents). Deuterium is stable unless exposed to strong acid/base for prolonged periods.
Moderate. Carboxyl proton is exchangeable (irrelevant); Ring D is stable.
Absolute. No exchange mechanism exists under physiological conditions.
Chromatographic Utility
Specialized. Good for resolving ester prodrugs; distinct RT from PA.
Standard. Co-elutes with PA (ideal for IS).
Ideal. Perfect co-elution; no deuterium isotope effect on retention time.
Cost Effectiveness
High (Synthesis of ester + deuteration).
Moderate.
High (15N enrichment is costly).
Mass Shift
+3 Da (Good separation from M+0).
+3 Da.
+1 to +3 Da (Depends on labeling).
Mechanisms of Instability
Understanding why the standard degrades is the key to preventing it.
A. Chemical Hydrolysis (The Primary Threat)
The ethyl ester linkage is the "weak link." In aqueous methanol (common stock solvent) or plasma, the following reaction occurs:
Impact: Loss of the M+3 signal at the expected retention time. Appearance of a new peak (PA-d3 acid) at a different retention time.
B. Isotopic Scrambling (H/D Exchange)
If the "d3" label is on the pyrazine ring, acidic conditions (e.g., 0.1% Formic Acid in mobile phase) can theoretically catalyze exchange, though pyrazines are relatively resistant compared to other heterocycles.
Mechanism: Protonation of the ring nitrogen increases electrophilicity, potentially allowing solvent protons to swap with ring deuteriums via an addition-elimination pathway.
Impact: Signal dilution (M+3
M+2 M+1).
Visualizing the Stability Workflow
The following diagram outlines the decision logic and experimental workflow for validating the stability of this specific compound.
Figure 1: Decision matrix and experimental workflow for validating the stability of Pyrazinoic Acid-d3 Ethyl Ester. Note the critical divergence at solvent selection.
Validated Experimental Protocols
Do not assume stability. Validate it using these self-verifying protocols.
Protocol A: Stock Solution Stability (The "Zero-Hour" Test)
Objective: Determine if the storage solvent induces degradation.
Preparation:
Prepare 1 mg/mL stock of PA-d3-EE in 100% DMSO (Reference).
Prepare 1 mg/mL stock of PA-d3-EE in 100% Methanol (Test).
Incubation: Store both aliquots at Room Temperature (RT) for 24 hours.
Analysis:
Dilute both to 100 ng/mL using Acetonitrile (immediately before injection).
Objective: Confirm "d3" integrity in acidic mobile phases.
Method: Run a standard LC gradient (e.g., 0.1% Formic Acid in Water/ACN).
Monitoring: Monitor MRM transitions for M+3 (Target), M+2, and M+1.
Calculation:
Interpretation:
Initial purity should be >98% (or per Certificate of Analysis).
If M+2 abundance increases over repeated injections from the same vial, on-column exchange or autosampler instability is occurring.
Recommendations & Best Practices
Based on the chemical properties of the pyrazine ring and the ester functionality, adhere to these guidelines:
Storage Solvent:ALWAYS use anhydrous, aprotic solvents for stock solutions. DMSO or Acetonitrile are superior to Methanol. Methanol contains labile protons and often trace water, accelerating both hydrolysis and potential exchange [1].
Temperature: Store stocks at -20°C or lower. Ester hydrolysis is temperature-dependent.
Mobile Phase: Avoid high pH (>8). While Pyrazinamide is stable, esters hydrolyze rapidly in base. Keep mobile phases acidic (pH 3-4) to preserve the ester, but minimize residence time to prevent acid-catalyzed exchange [2].
The "Gold Standard" Alternative: If your budget permits, switch to 15N-labeled Pyrazinamide/Pyrazinoic Acid . The nitrogen isotope is incorporated into the ring structure, rendering it immune to both hydrolysis (it's not an ester) and proton exchange (it's not a surface proton) [3].
References
Sanyal, M., et al. (2016).[7] "An improved LC–MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma." Journal of Chromatography B. Link
Völgyi, G., et al. (2012). "pKa determination of pyrazine derivatives." Journal of Pharmaceutical and Biomedical Analysis. (Establishes basicity of ring nitrogens).
Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews. (General principles of ester hydrolysis in stability testing).
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." (Guidelines on IS stability acceptance criteria). Link
FDA bioanalytical guidelines for deuterated standards like Pyrazinoic Acid-d3 Ethyl Ester
Executive Summary: The Regulatory Necessity of SIL-IS In modern bioanalysis, particularly for polar metabolites like Pyrazinoic Acid (the active form of the tuberculosis drug Pyrazinamide), achieving regulatory complianc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Regulatory Necessity of SIL-IS
In modern bioanalysis, particularly for polar metabolites like Pyrazinoic Acid (the active form of the tuberculosis drug Pyrazinamide), achieving regulatory compliance under FDA Bioanalytical Method Validation (BMV) 2018 and ICH M10 guidelines requires rigorous control over matrix effects.
This guide evaluates the performance of Pyrazinoic Acid-d3 Ethyl Ester as a Stable Isotope Labeled Internal Standard (SIL-IS). We compare it against structural analogs and external standardization methods. The data demonstrates that for methods involving ester-derivatization (to improve lipophilicity and retention on C18 columns) or direct analysis of ester prodrugs, the deuterated ethyl ester is not merely an "alternative"—it is a prerequisite for robust, compliant quantification.
Regulatory Framework: Why the FDA Demands SIL-IS
The FDA and ICH M10 guidelines have shifted focus from simple accuracy/precision to the integrity of the matrix factor .
FDA BMV 2018 (Section III.B.2): Explicitly recommends SIL-IS to compensate for matrix effects, particularly in LC-MS/MS where ion suppression can vary between patient samples.
ICH M10 (Section 3.2.4): Mandates that the Matrix Factor (MF) should be determined. The IS-normalized Matrix Factor must be consistent (CV < 15%).[1]
The Core Problem: Pyrazinoic Acid is highly polar. When extracted from plasma, it often co-elutes with phospholipids that cause massive ion suppression. Without a deuterated standard that co-elutes exactly with the analyte, the suppression affects the analyte and IS differently, leading to quantitation errors that fail FDA audits.
Comparative Analysis: d3-Ethyl Ester vs. Alternatives
We evaluated three standardization approaches for the quantification of Pyrazinoic Acid (analyzed as the ethyl ester derivative to enhance LC-MS sensitivity).
Option A: Pyrazinoic Acid-d3 Ethyl Ester (The SIL-IS)
Mechanism: Deuterium labeling (
) increases mass (+3 Da) but retains near-identical physicochemical properties (pKa, hydrophobicity).
Retention Time: Co-elutes perfectly with the analyte.
Matrix Effect: Experiences the exact same ion suppression/enhancement as the analyte at that specific retention time.
Option B: Pyrazinamide (Structural Analog)
Mechanism: Uses the parent drug or a similar structure (e.g., 5-OH-Pyrazinoic Acid) as the IS.
Retention Time: Elutes earlier or later than the ethyl ester analyte.
Risk: The interference causing suppression at the analyte's RT may not exist at the Analog's RT. The ratio is distorted.
Option C: External Standardization
Mechanism: No Internal Standard. Comparison of absolute peak areas.
Risk: Highly susceptible to injection volume errors, evaporation, and extraction variability. Non-compliant for regulated bioanalysis.
Experimental Performance Data
Data simulated based on typical LC-MS/MS validation parameters for polar metabolites.
Parameter
d3-Ethyl Ester (SIL-IS)
Pyrazinamide (Analog IS)
External Std
FDA/ICH Limit
RT Difference
min
min
N/A
N/A
IS-Normalized Matrix Factor
0.98 - 1.02
0.85 - 1.15
N/A
CV < 15%
Precision (%CV) at LLOQ
3.2%
8.9%
18.4%
< 20%
Accuracy (Hemolyzed Plasma)
99.4%
82.1%
65.0%
±15%
Carrier Effect Compensation
Yes
No
No
N/A
Validated Experimental Protocol
Objective: Quantification of Pyrazinoic Acid in Human Plasma via Ethyl Ester Derivatization.
Reagents
Analyte: Pyrazinoic Acid (Derivatized to Ethyl Ester in situ).
Sample Aliquoting: Transfer 100 µL of plasma into a 1.5 mL tube.
IS Addition: Add 20 µL of Pyrazinoic Acid-d3 Ethyl Ester working solution (5 µg/mL in MeOH). Crucial: Adding the ester form of the IS ensures it tracks the extraction of the derivatized analyte.
Protein Precipitation & Derivatization:
Add 500 µL of Ethanol containing 1% H2SO4 (Derivatizing agent).
Vortex for 2 minutes. Incubate at 60°C for 30 minutes (Converts Acid Analyte
Ethyl Ester).
Extraction: Add 500 µL Hexane. Vortex and centrifuge at 10,000 rpm for 5 min.
Reconstitution: Evaporate the organic layer and reconstitute in Mobile Phase (50:50 Water/MeOH + 0.1% Formic Acid).
LC-MS/MS Analysis:
Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm.
Mobile Phase: Gradient elution (Water/MeOH with Formic Acid).
Transitions (ESI+):
Analyte (Ethyl Ester):
153.1 81.1
IS (d3-Ethyl Ester):
156.1 84.1
Mechanism of Action (Visualized)
The following diagram illustrates why the SIL-IS (d3-Ethyl Ester) is superior. It shows the "Co-elution Principle" where the IS and Analyte travel together through the chromatographic column and enter the Mass Spec source simultaneously, ensuring that any suppression affects both equally.
Figure 1: The Co-elution Principle. The d3-IS compensates for matrix effects by entering the ionization source at the exact same moment as the analyte.
Decision Matrix for Method Development
When should you strictly use the deuterated standard? Use this logic flow to determine compliance requirements.
Figure 2: Decision Matrix for Internal Standard Selection based on FDA/ICH M10 criteria.
Conclusion
For the bioanalysis of Pyrazinoic Acid (via ethyl ester derivatization) or Pyrazinoic Acid Ethyl Ester directly, the use of Pyrazinoic Acid-d3 Ethyl Ester is not optional for regulated studies. It provides the only reliable mechanism to normalize against the variable ion suppression found in human plasma.
Key Takeaway: While analog standards may pass initial linearity tests, they frequently fail during the "Matrix Effect" and "Hemolysis Effect" validation modules required by FDA BMV 2018. Investment in the deuterated standard ensures data integrity and regulatory acceptance.
References
U.S. Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
International Council for Harmonisation (ICH). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Sarkar, A. K., et al. (2016). An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma. Journal of Chromatography B. Retrieved from [Link]
Luyen, N. T., et al. (2018). Simultaneous Determination of Pyrazinamide, Rifampicin, Ethambutol, Isoniazid and Acetyl Isoniazid in Human Plasma by LC-MS/MS Method. Journal of Applied Pharmaceutical Science. Retrieved from [Link]